molecular formula C21H24O2 B1671454 Gestrinone CAS No. 16320-04-0

Gestrinone

Cat. No. B1671454
CAS RN: 16320-04-0
M. Wt: 308.4 g/mol
InChI Key: BJJXHLWLUDYTGC-IVAOSVALSA-N
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Description

Molecular Structure Analysis

Gestrinone has a molecular formula of C21H24O2 and a molecular weight of 308.421 g/mol . It is structurally related to norgestrel .


Chemical Reactions Analysis

Gestrinone is actively metabolized in the liver, mainly by hydroxylation, to conjugated metabolites . It also interacts with the endometrium, inhibiting its growth .


Physical And Chemical Properties Analysis

Gestrinone has a molecular formula of C21H24O2 and a molecular weight of 308.421 g/mol . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Enzyme-linked Immunosorbent Assays Development

Gestrinone has been utilized in the development of highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for its detection. These assays, designed to monitor the presence of Gestrinone in human urine, are crucial for anti-doping efforts in sports due to its anabolic effects. The developed ELISAs exhibit superior sensitivity compared to traditional chromatographic HPLC/MS/MS methods, enabling the detection of lower amounts of Gestrinone without the need for sample pre-treatment (Brun et al., 2010).

Impact on Uterine Leiomyoma and Blood Supply

Research has demonstrated Gestrinone's capacity to significantly reduce uterine volume and halt bleeding in women with uterine leiomyomata, a common benign tumor. Studies have shown a reduction in the volume of uterine myomas and decreased uterine artery blood perfusion over a six-month period of Gestrinone administration in premenopausal women (La Marca et al., 2004).

Molecular Mechanisms in Uterine Leiomyoma Cells

Gestrinone's effect on the growth of human uterine leiomyoma cells has been studied, revealing its role in regulating the activity of estrogen receptor alpha (ERα), Src, and p38 mitogen-activated protein kinase (MAPK). The compound inhibits the proliferation of these cells mainly by altering the activity of ERα/Src/p38 MAPK, showcasing a potential molecular mechanism through which Gestrinone opposes the growth of uterine leiomyomas (Zhu et al., 2012).

Steroid Receptor Binding and Therapeutic Effects

Gestrinone's interaction with intracellular steroid binding proteins in the human uterine endometrium has been investigated to understand its therapeutic effects against endometriosis. It binds to receptors for estrogen, progesterone, and androgen, providing insight into its mechanism of action and its potential use in lower clinical doses due to its affinity for these receptors (Tamaya et al., 1986).

Future Directions

Gestrinone has been used extensively in Europe but appears to remain marketed only in a few countries throughout the world . It is not available in the United States . Due to its anabolic effects, the use of Gestrinone in competition has been banned by the International Olympic Committee . The future directions of Gestrinone are not explicitly mentioned in the search results.

properties

IUPAC Name

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXHLWLUDYTGC-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023094
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Gestrinone has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems. In addition, it has moderate agonist activity on prostatic androgen receptors in vitro. In several in vivo experiments, this activity was found to be low. The primary action of gestrinone is on the hypothalamic-pituitary axis where it inhibits gonadotrophin release with a weak inhibitory effect on its synthesis. It also possesses anti-estrogen activity. The suppression of the ovular gonadotrophin peak is observed after the first month of treatment; the resulting decline in ovarian hormone secretion rapidly leads to endometrial atrophy. Aside from its central action, gestrinone also has anti-progesterone activity on cell receptors in both endometrium and extra-uterine ectopic implants. Gestrinone has no direct estrogen and/or uterotrophic effects. A study was done to examine the efficacy of gestrinone in emergency contraception. The data from the study suggest that the mechanism of action of gestrinone used for the purposes of emergency contraception is likely the inhibition of implantation by acting on the endometrium as opposed to the inhibition of ovulation.
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gestrinone

CAS RN

16320-04-0
Record name Gestrinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gestrinone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GESTRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-152
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,190
Citations
EJ Thomas, ID Cooke - Br Med J (Clin Res Ed), 1987 - bmj.com
… There was a difference in elimination of the endometriosis in the gestrinone group … disease in the gestrinone group compared with placebo (p = 0.004), confirming that gestrinone is an …
Number of citations: 168 www.bmj.com
Gestrinone Italian Study Group - Fertility and Sterility, 1996 - Elsevier
Objectives To evaluate the efficacy of gestrinone versus leuprolide acetate (LA) in improving pelvic pain in women with endometriosis and to compare their effects on bone mineral …
Number of citations: 67 www.sciencedirect.com
L Fedele, S Bianchi, T Viezzoli, L Arcaini… - Fertility and sterility, 1989 - Elsevier
… Pain symptoms recurred during the followup in 57% of the gestrinone and 53% of the … by gestrinone were mostly weight gain and acne. The results of this study suggest that gestrinone …
Number of citations: 117 www.sciencedirect.com
GL Rose, M Dowsett, JE Mudge, JO White… - Fertility and sterility, 1988 - Elsevier
Danazol and gestrinone are effective drugs in the treatment of endometriosis. Their mechanism of action remains uncertain, but may be related to their androgenic activity. The authors …
Number of citations: 89 www.sciencedirect.com
EM Coutinho, MT Gonçalves - Fertility and Sterility, 1989 - Elsevier
… Because gestrinone … gestrinone for as long as 2 years. In order to provide therapeutic blood levels comparable to those detected in patients using the drug orally, the dose of gestrinone …
Number of citations: 104 www.sciencedirect.com
HH Ciou, TH Lee, HC Wang, YR Ding, CJ Tseng… - Translational …, 2022 - Elsevier
… gestrinone, a clinical endometriosis drug, on gynecological cancers remains unclear. This study aimed to understand the effect of gestrinone … the correlation between gestrinone use and …
Number of citations: 6 www.sciencedirect.com
LP de Souza Pinto, G Ferrari, IK Dos Santos… - Archives of Gynecology …, 2023 - Springer
… Gestrinone is an effective antiestrogen that induces endometrial … of gestrinone for the treatment of endometriosis. … mg of gestrinone; one study compared 2.5 mg gestrinone to leuprolide …
Number of citations: 3 link.springer.com
FJ Cornillie, IA Brosens, G Vasquez… - International journal of …, 1986 - journals.lww.com
In 20 infertile patients, the laparoscopic, histologic, and ultrastructural characteristics of endometriotic implants were studied before and after a 2-month course of therapy using 1.25 mg …
Number of citations: 48 journals.lww.com
DX Yang, WG Ma, F Qu, BZ Ma - Chinese journal of integrative …, 2006 - europepmc.org
… Clinical observation on the effects of mifepristone and gestrinone treatment for postoperative patients with severe pelvic endometriosis. Chin J Pract Gynecol Obstet 2002;18(3): 181–…
Number of citations: 39 europepmc.org
EM Coutinho - Gynecologic and obstetric investigation, 1990 - karger.com
Twenty-four women with large, myomatous uteri, measuring between 218.7 and 2,920 cm 3 were treated with gestrinone, a tri-enic steroid with antiestrogen and antiprogesterone …
Number of citations: 51 karger.com

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